(S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride
Overview
Description
(S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a but-3-enoate moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzaldehyde.
Formation of the Enone: The benzaldehyde undergoes a condensation reaction with an appropriate ketone to form the enone intermediate.
Amination: The enone intermediate is then subjected to amination using an amine source, such as ammonia or an amine derivative, to introduce the amino group.
Esterification: The resulting amino enone is esterified using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone moiety to a saturated butanoate.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Saturated butanoate derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
(S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(2-Methoxyphenylamino)-4-oxobut-2-enoic acid: This compound shares a similar enone structure but differs in the presence of a methoxy group.
2-Phenethylamines: These compounds have a phenyl group attached to an ethylamine moiety, similar to the phenyl and amino groups in (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: This compound has an amino group and a phenyl group, similar to the target compound.
Uniqueness
This compound is unique due to its specific combination of functional groups and its hydrochloride salt form, which enhances its solubility and reactivity in various applications.
Properties
IUPAC Name |
methyl (E,2S)-2-amino-4-phenylbut-3-enoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h2-8,10H,12H2,1H3;1H/b8-7+;/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJHBNYDPJFPSC-RLIRWNGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](/C=C/C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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